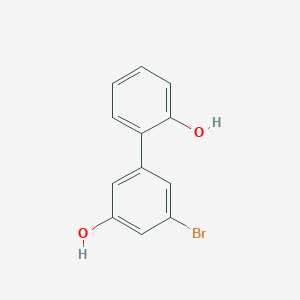
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% (3-B5DMPP) is a synthetic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science. It is a white crystalline solid with a molecular formula of C10H11BrO and a molecular weight of 220.09 g/mol. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate, and has a boiling point of 301°C. 3-B5DMPP has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis, as it has a unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is not well understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom is able to react with a variety of compounds, such as nucleophiles, electrophiles, and other molecules. This reactivity allows 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% to be used as a versatile reagent in organic synthesis and material science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% are not well understood. However, it is known that it is not toxic and does not have any adverse effects on humans or animals when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its versatility. It can be used as a reagent for a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and other reactions. Additionally, it is relatively easy to obtain and can be stored for long periods of time without degradation.
The main limitation of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its reactivity. It can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can react with itself, leading to the formation of dimers and other byproducts.
Direcciones Futuras
There are several potential future directions for the use of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%. For example, it could be used in the synthesis of more complex molecules, such as peptides or proteins. Additionally, it could be used in the synthesis of materials for use in biomedical applications, such as drug delivery devices. Furthermore, it could be used as a reagent in the synthesis of polymers and other materials for use in industrial applications. Finally, it could be used in the synthesis of novel compounds with potential medicinal applications.
Métodos De Síntesis
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is synthesized by a process called bromination. This process involves the treatment of a phenol compound with a brominating reagent, such as bromine or N-bromosuccinimide (NBS). The reaction is carried out in a solvent, such as dichloromethane or acetic acid, and is typically heated to a temperature of around 60°C. The product of the reaction is 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%, which can then be isolated and purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been used as a starting material for the synthesis of various drug candidates, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). In material science, it has been used as a precursor for the synthesis of various polymers and other materials. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as heterocycles and small molecules.
Propiedades
IUPAC Name |
3-bromo-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXILYRAPFTVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686368 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261991-63-2 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














